Pentafluorophenyl chlorothionoformate is a chemical compound with the molecular formula and a molecular weight of approximately 262.58 g/mol. It is identified by the CAS number 135192-53-9 and is also known by several synonyms, including chlorothioformic acid O-pentafluorophenyl ester and pentafluorophenyl thionochloroformate. The compound appears as a light yellow to amber liquid and is characterized by its strong fluorinated aromatic structure, which contributes to its unique chemical properties and reactivity .
Pentafluorophenyl chlorothionoformate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with thionyl chloride and carbon disulfide. The general reaction can be summarized as follows:
Pentafluorophenyl chlorothionoformate finds applications in various fields:
Research on interaction studies involving pentafluorophenyl chlorothionoformate has highlighted its usefulness in understanding chemical reactivity. It can be utilized to probe interactions between reactive functional groups and biological receptors, providing insights into molecular recognition processes . These studies are essential for developing new therapeutic agents targeting specific pathways.
Pentafluorophenyl chlorothionoformate shares similarities with several other compounds that contain fluorinated aromatic groups or thionoester functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Chlorothioformic Acid | Simpler structure; used in similar reactions | |
Phenyl chlorothionoformate | Less fluorination; different reactivity profile | |
Trifluoromethyl phenyl thioester | Contains trifluoromethyl group; different properties |
The uniqueness of pentafluorophenyl chlorothionoformate lies in its highly fluorinated aromatic system, which imparts distinctive electronic properties that enhance its reactivity compared to similar compounds. The presence of five fluorine atoms significantly affects its polarity and steric hindrance, making it particularly effective in specific chemical transformations not achievable with less fluorinated analogs .
Corrosive